Deuteriomethane
Overview
Description
Deuteriomethane, also known as methyl-d, is a deuterated form of methane with the chemical formula CH₃D. It is a simple molecule where one of the hydrogen atoms in methane (CH₄) is replaced by deuterium, an isotope of hydrogen. This substitution results in a molecule with slightly different physical and chemical properties compared to regular methane. This compound is often used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deuteriomethane can be synthesized through several methods:
Direct Deuteration: Methane can be directly deuterated using deuterium gas (D₂) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Hydrogen-Deuterium Exchange: Another method involves the exchange of hydrogen atoms in methane with deuterium atoms using a deuterium source, such as deuterium oxide (D₂O) or deuterated acids. This reaction can be catalyzed by metals or metal oxides.
Industrial Production Methods: Industrial production of this compound often involves the use of deuterium gas in high-temperature reactors. The process is similar to the production of other deuterated compounds, where deuterium gas is reacted with hydrocarbons under controlled conditions to achieve the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions: Deuteriomethane undergoes similar chemical reactions as methane, including:
Oxidation: this compound can be oxidized to form deuterated carbon dioxide (CO₂) and water (D₂O) in the presence of oxygen.
Substitution: It can participate in substitution reactions where the deuterium atom is replaced by other atoms or groups, such as halogens.
Combustion: this compound combusts in the presence of oxygen to produce deuterated water and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents, often at elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst.
Combustion: Requires oxygen and an ignition source.
Major Products:
Oxidation: Deuterated carbon dioxide (CO₂) and water (D₂O).
Substitution: Deuterated halomethanes (e.g., CH₂DCl).
Combustion: Deuterated water (D₂O) and carbon dioxide (CO₂).
Scientific Research Applications
Deuteriomethane has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect, which helps in understanding reaction pathways and rates.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in magnetic resonance imaging (MRI) and spectroscopy to enhance signal clarity and resolution.
Industry: Applied in the production of deuterated compounds for use in pharmaceuticals and advanced materials.
Mechanism of Action
The mechanism by which deuteriomethane exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium, which is heavier than hydrogen, alters the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This effect is particularly useful in studying reaction mechanisms and the behavior of molecules under different conditions.
Comparison with Similar Compounds
Deuteriomethane can be compared with other deuterated compounds such as:
Deuterium Oxide (D₂O):
Deuterated Benzene (C₆D₆): Used in NMR spectroscopy as a solvent.
Deuterated Methanol (CD₃OD): Used in spectroscopy and as a solvent in chemical reactions.
Uniqueness: this compound is unique due to its simple structure and the presence of a single deuterium atom, making it an ideal model compound for studying the kinetic isotope effect and reaction mechanisms. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
deuteriomethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274514 | |
Record name | METHANE-D1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
17.049 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676-49-3 | |
Record name | METHANE-D1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676-49-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural differences between methane and deuteriomethane, and how do they affect their physicochemical properties?
A1: this compound (CD4) is an isotopologue of methane (CH4) where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. [, ] This substitution leads to a higher molecular weight for this compound compared to methane. While their chemical structures are similar, the mass difference influences their physical properties. For instance, [this compound exhibits an inverse isotope effect in water, demonstrating lower solubility compared to methane across a temperature range of 285 to 325 K. This difference is reflected in the higher Henry's law constant for this compound.] []
Q2: How does this compound behave in solution, particularly in water?
A2: this compound, similar to methane, exhibits limited solubility in water. [] Experimental studies have revealed that this compound's solubility in water is even lower than that of methane, indicating an inverse isotope effect. [] This difference in solubility can be attributed to the stronger hydrogen bonding network in water, which is less disrupted by the smaller methane molecule.
Q3: How can the vibrational modes of this compound in a cluster be studied and analyzed?
A3: Researchers utilize techniques like two-color time-of-flight mass spectroscopy combined with computational modeling to study the intermolecular vibrations of this compound within a cluster. [] One approach involves intermolecular normal-coordinate analysis (NCA), treating van der Waals modes as harmonic oscillators. Another method employs three-dimensional hindered rigid-rotor analysis (3D-HRRA) to examine intermolecular torsional motion. By comparing calculated and experimental spectra, researchers can characterize the cluster's structure and dynamics. []
Q4: Can you elaborate on the application of this compound in catalytic exchange reactions?
A4: this compound plays a crucial role in studying catalytic exchange reactions, particularly with metals like platinum and ruthenium. [] By using this compound as a reactant and monitoring the formation of various deuterated methane species (CH3D, CH2D2, CHD3), researchers can unravel the mechanism of the exchange reaction on different metal surfaces. For instance, studies have shown that platinum-rich catalysts primarily follow a stepwise exchange mechanism, whereas ruthenium-rich alloys favor multiple exchange processes. []
Q5: What makes deuterated compounds, like this compound, useful in analytical techniques like mass spectrometry?
A5: Deuterated compounds, including this compound, serve as valuable tools in mass spectrometry, particularly in chemical ionization techniques. [, ] For example, this compound (CD4) can be employed as a reagent gas in both positive ion and negative ion chemical ionization mass spectrometry. [] The use of deuterated reagents allows researchers to differentiate between fragment ions originating from the analyte and those arising from the reagent gas, providing clearer insights into fragmentation pathways and structural elucidation. [, ]
Q6: Beyond its use in studying chemical reactions, does this compound find applications in other scientific domains?
A6: While primarily known for its use in chemical and analytical research, this compound also contributes to the field of spectroscopy. The study of its fundamental and overtone CH stretching vibrations, in comparison to halogenated methanes and deuteriomethanes, provides valuable information about anharmonicity constants and vibrational couplings in these molecules. [] This understanding is essential for interpreting complex spectra and comprehending the vibrational dynamics of molecules.
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